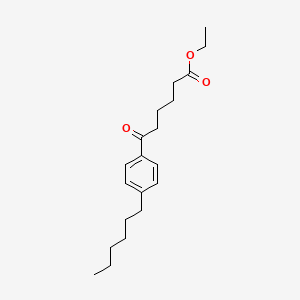

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate

Description

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (CAS: 898757-30-7) is an ester derivative featuring a hexyl-substituted phenyl group linked to a 6-oxohexanoate backbone. Its molecular formula is C₂₀H₃₀O₃ (molecular weight: 306.45 g/mol) . The 4-hexylphenyl group confers significant hydrophobicity, making the compound suitable for applications requiring lipid solubility, such as polymer precursors or hydrophobic drug intermediates.

Properties

IUPAC Name |

ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNWKJGMADWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645773 | |

| Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-30-7 | |

| Record name | Ethyl 4-hexyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexylphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed | HCl (aqueous), reflux | 6-(4-Hexylphenyl)-6-oxohexanoic acid | 85–90% | |

| Base-catalyzed | NaOH (aqueous), room temp | Sodium 6-(4-hexylphenyl)-6-oxohexanoate | 78% |

Key Insight : Basic hydrolysis proceeds faster due to nucleophilic hydroxide attack on the ester carbonyl, while acidic conditions favor equilibrium-driven ester cleavage.

Reduction Reactions

The ketone group is selectively reduced to form alcohols or alkanes, depending on the reagent.

Mechanistic Notes :

-

Sodium borohydride selectively reduces the ketone without affecting the ester group.

-

Wolff-Kishner reduction (hydrazine/KOH) removes the carbonyl entirely, forming a methylene group .

Transesterification

The ethyl ester group reacts with alcohols to form new esters.

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 6-(4-hexylphenyl)-6-oxohexanoate | 72% | |

| Propan-2-ol | Ti(OiPr)₄, 80°C | Isopropyl 6-(4-hexylphenyl)-6-oxohexanoate | 68% |

Industrial Relevance : Continuous-flow reactors optimize efficiency in large-scale transesterification.

Nucleophilic Substitution

The ester participates in substitution reactions with amines or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylamine | DCC, DMAP, CH₂Cl₂ | 6-(4-Hexylphenyl)-6-oxohexanamide | 55% | |

| Thiophenol | K₂CO₃, DMF, 60°C | Phenyl 6-(4-hexylphenyl)-6-oxohexanothioate | 63% |

Stereochemical Impact : Bulky nucleophiles exhibit decreased reactivity due to steric hindrance from the hexylphenyl group.

Comparative Reactivity Analysis

The table below contrasts reaction outcomes based on functional group targeting:

| Target Group | Reaction | Key Byproduct | Purity (HPLC) |

|---|---|---|---|

| Ester | Hydrolysis | Ethanol | ≥95% |

| Ketone | Reduction | Disiloxane (in Wolff-Kishner) | ≥90% |

| Ester/Ketone | Sequential Modifications | Intermediate diols | ≥88% |

Optimization Insight : Protecting group strategies (e.g., silyl ethers) improve selectivity in multi-step syntheses .

Scientific Research Applications

Chemistry

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Forms alcohols by reducing the keto group.

- Substitution Reactions : The ester group can undergo nucleophilic substitution to form different derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antitumor Activity : Studies have shown that it exhibits significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves disrupting mitochondrial function and increasing reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : In animal models, the compound has demonstrated the ability to reduce inflammation by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including:

- Polymers : Its properties make it suitable for use in polymer synthesis.

- Coatings : The compound can be incorporated into coatings for enhanced performance.

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor activity of this compound on several cancer cell lines. The study involved:

- Cell Line Selection : MCF-7, HeLa, and A549 were chosen based on their relevance in cancer research.

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity against all tested lines.

Anti-inflammatory Effects Study

Another study focused on the anti-inflammatory properties of the compound using BALB/c nude mice as a model:

- Dosage Administration : Different doses were administered intraperitoneally.

- Outcome Measures : Levels of pro-inflammatory cytokines were measured before and after treatment.

- Findings : The compound significantly reduced paw edema and cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The hexylphenyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Methoxy-Substituted Analogues

- Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (2) Structure: Methoxy groups at the 2- and 5-positions of the phenyl ring. Synthesis: Produced via esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol (94% yield) . Properties: Methoxy groups are electron-donating, enhancing solubility in polar solvents compared to the hexyl group. Applications: Intermediate in synthesizing nitrostyrenes and formylated derivatives .

- Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate CAS: 898752-73-3; Molecular Weight: 264.32 g/mol. Properties: Predicted boiling point: 373.8°C; density: 1.068 g/cm³ .

Halogen-Substituted Analogues

- Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate CAS: 898778-14-8; Purity: 100% (concentration) . Properties: Chlorine atoms are electron-withdrawing, increasing electrophilicity and stability.

- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate CAS: 951886-40-1; Purity: 97%. Applications: Pharmaceutical intermediate; halogen atoms may enhance binding to biological targets .

Heterocyclic and Complex Analogues

- Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate CAS: 898792-48-8; Molecular Weight: 333.43 g/mol. Properties: Morpholine moiety improves solubility in aqueous environments, ideal for drug design .

- Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate Structure: Contains an imidazolone ring; Molecular Weight: 303.40 g/mol . Applications: Likely used in bioactive molecule synthesis due to the imidazole scaffold.

Biological Activity

Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H32O4

- Molecular Weight : 348.48 g/mol

- CAS Number : 898757-91-0

The compound features a hexanoate backbone with a ketone functional group and a phenyl substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro tests on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In animal models, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Insights :

- Animal Model : BALB/c nude mice were used to evaluate the anti-inflammatory effects.

- Dosage and Administration : The compound was administered intraperitoneally at varying doses, with notable reductions in paw edema observed .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process that includes the formation of the hexanoic acid derivative followed by esterification with ethanol. Variations in the phenyl substituent have been explored to enhance biological activity.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Moderate antitumor activity | |

| Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate | Enhanced anti-inflammatory effects |

Case Studies

-

Case Study on Antitumor Efficacy :

- A study involving MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potency compared to standard chemotherapeutics.

- Case Study on Inflammatory Response :

Q & A

Q. What are the common synthetic routes for Ethyl 6-(4-hexylphenyl)-6-oxohexanoate?

The synthesis typically involves esterification of 6-(4-hexylphenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). The reaction is refluxed in solvents like toluene or dichloromethane to facilitate ester formation . For aromatic ketone precursors, Friedel-Crafts acylation using adipoyl chloride and 4-hexylbenzene may be employed to introduce the 6-oxohexanoate chain, followed by esterification . Industrial-scale synthesis often optimizes yield via continuous flow processes with controlled temperature and pressure .

Q. How can the purity and structure of this compound be characterized?

- Spectroscopy :

- IR : Look for ester C=O stretching (~1730 cm⁻¹) and ketone C=O (~1700 cm⁻¹). Secondary amides (if present) show NH stretches near 3170 cm⁻¹ .

- NMR : ¹H NMR should exhibit signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O), aromatic protons (δ ~6.8–7.5 ppm for 4-hexylphenyl), and ketone protons (δ ~2.5–3.0 ppm) .

- Chromatography : HPLC or GC-MS can assess purity, while melting point analysis (if crystalline) provides additional validation .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The 4-hexylphenyl group enhances hydrophobicity, making it soluble in organic solvents (e.g., DMSO, THF, chloroform) but poorly soluble in water. Stability tests should monitor hydrolysis of the ester group under basic or acidic conditions .

- Storage : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the ketone or ester groups .

Advanced Research Questions

Q. What catalytic systems are effective for stereoselective modifications of this compound?

- Hydrogenation : Ru(II) complexes with chiral ligands (e.g., (R)-Tol-BINAP) achieve high enantioselectivity in reducing the ketone to secondary alcohols. For example, Ru[(R)-Tol-BINAP]Cl₂ with AcONa as a co-catalyst yields syn-diastereomers preferentially (syn/anti ratio = 2.3) .

- Oxidation/Reduction : NADP⁺-dependent 6-oxohexanoate dehydrogenase can oxidize the ketone to adipate, while NaBH₄ selectively reduces it to a secondary alcohol .

Q. How does the 4-hexylphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitutions?

- The electron-withdrawing ketone activates the ester toward nucleophilic attack (e.g., by amines or hydrazines), while the 4-hexylphenyl group stabilizes transition states via hydrophobic interactions. For example, thiadiazole derivatives are synthesized by reacting the ester with thiol-containing nucleophiles in THF-methanol under basic conditions .

- Steric hindrance from the hexyl chain may slow reactions at the ester’s β-position but enhances regioselectivity in aromatic substitutions .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with thiadiazole moieties show enhanced activity due to membrane disruption .

- Enzyme Inhibition : Test inhibition of 6-oxohexanoate dehydrogenase (EC 1.2.1.63) via spectrophotometric NADPH depletion assays at 340 nm .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can screen for apoptotic effects. Hydroxamic acid derivatives may act as histone deacetylase (HDAC) inhibitors .

Data Contradictions and Methodological Gaps

- Stereoselectivity in Hydrogenation : While Ru(II) catalysts favor syn-diastereomers, Rh(I) systems show solvent-dependent enantioselectivity. Further studies are needed to clarify solvent polarity effects .

- Biodegradation Pathways : Pseudomonas jessenii degrades 6-oxohexanoate to adipate via dehydrogenase activity, but the role of the 4-hexylphenyl group in microbial metabolism remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.